molecular formula C27H34N2O4 B3182934 N-Trityl-1,4-butanediamine diacetate CAS No. 325708-23-4

N-Trityl-1,4-butanediamine diacetate

Cat. No.: B3182934
CAS No.: 325708-23-4
M. Wt: 450.6 g/mol
InChI Key: YJGJCDKSDHBKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trityl-1,4-butanediamine diacetate typically involves the reaction of 1,4-butanediamine with trityl chloride in the presence of a base, followed by acetylation with acetic acid. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out at room temperature .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Trityl-1,4-butanediamine diacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Trityl-1,4-butanediamine diacetate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving amine functionalities.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Trityl-1,4-butanediamine diacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, thereby inhibiting their activity. Additionally, it can interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Trityl-1,4-butanediamine diacetate include:

Uniqueness

This compound is unique due to its specific acetylation, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in certain synthetic and research applications .

Properties

IUPAC Name

acetic acid;N'-tritylbutane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2.2C2H4O2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;2*1-2(3)4/h1-9,12-17,25H,10-11,18-19,24H2;2*1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGJCDKSDHBKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746751
Record name Acetic acid--N~1~-(triphenylmethyl)butane-1,4-diamine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325708-23-4
Record name Acetic acid--N~1~-(triphenylmethyl)butane-1,4-diamine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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